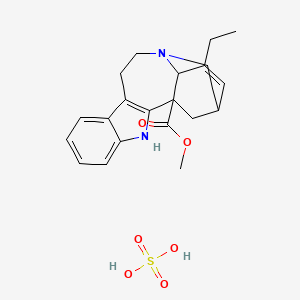

Catharanthine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBHCCBAHJWZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cardiovascular Effects of Catharanthine Sulfate on Voltage-Gated Ca2+ Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, has demonstrated significant cardiovascular effects primarily mediated through the inhibition of voltage-gated L-type Ca2+ channels (VOCCs). This technical guide provides an in-depth analysis of the cardiovascular pharmacology of catharanthine sulfate, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the underlying molecular mechanisms and experimental workflows. The information presented is intended to support further research and drug development efforts in the field of cardiovascular medicine.

Introduction

Voltage-gated Ca2+ channels are crucial for the regulation of cardiovascular function, including vascular tone, heart rate, and cardiac contractility. L-type Ca2+ channels, in particular, are the primary targets for a major class of antihypertensive drugs. Catharanthine, a constituent of the anticancer vinca alkaloids, has been investigated for its effects on the cardiovascular system. This document synthesizes the current understanding of how this compound modulates VOCCs to exert its cardiovascular effects.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across various cardiovascular preparations. The following tables summarize the key half-maximal inhibitory concentration (IC50) values from in vitro and cellular studies.

Table 1: In Vitro Vasorelaxant Effects of this compound

| Preparation | Agonist | IC50 (µM) |

| Aortic Rings | Phenylephrine | 28 |

| Aortic Rings | KCl | 34 |

| Small Mesenteric Artery | Phenylephrine | 3 |

| Small Mesenteric Artery | KCl | 6 |

| PE-Constricted Mesenteric Arteries (Inner Diameter) | - | 10 |

| PE-Constricted Mesenteric Arteries (Intracellular Ca2+) | - | 16 |

Table 2: Inhibitory Effects of this compound on L-type Ca2+ Channel Currents

| Cell Type | IC50 (µM) |

| Vascular Smooth Muscle Cells (VSMCs) of Mesenteric Artery | 8 |

| Cardiomyocytes | 220 |

Signaling Pathway and Mechanism of Action

This compound exerts its cardiovascular effects by directly inhibiting L-type voltage-gated Ca2+ channels in both vascular smooth muscle cells and cardiomyocytes. This inhibition leads to a reduction in intracellular Ca2+ concentration, resulting in vasodilation, and decreased heart rate and contractility.

Figure 1: Mechanism of this compound Action.

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the cardiovascular effects of this compound.

In Vivo Hemodynamic Studies in Anesthetized Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Intraperitoneal injection of a mixture of ketamine and xylazine.

-

Surgical Preparation: Catheters are implanted in the right jugular vein for drug administration and the right carotid artery for blood pressure and heart rate monitoring. A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure left ventricular pressure and volume.

-

Drug Administration: this compound is administered intravenously in a dose-dependent manner (0.5-20 mg/kg).

-

Data Acquisition: Hemodynamic parameters including blood pressure, heart rate, left ventricular systolic pressure, and dP/dtmax are continuously recorded.

Figure 2: In Vivo Experimental Workflow.

In Vitro Isolated Blood Vessel Studies

-

Tissue Preparation: Thoracic aorta and third-order branches of the small mesenteric artery are isolated from rats and cut into rings.

-

Experimental Setup: The rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. Changes in isometric tension are recorded.

-

Protocol: Endothelium-independent tonic contractions are induced by phenylephrine (PE) or KCl. Cath

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, is a key precursor in the synthesis of the potent anti-cancer drugs vinblastine and vincristine. While its role as a biosynthetic intermediate is well-established, catharanthine itself exhibits significant anti-mitotic properties. This technical guide provides a comprehensive overview of the primary research on the anti-mitotic activity of catharanthine, with a focus on its sulfate salt, which is often utilized for its enhanced solubility in research settings. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the involved signaling pathways.

Introduction

The Vinca alkaloids, including vinblastine and vincristine, are a cornerstone of cancer chemotherapy, primarily exerting their cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] Catharanthine, as a constituent alkaloid, shares this fundamental mechanism of action.[1] Although generally less potent than its dimeric derivatives, catharanthine's anti-mitotic activity makes it a subject of ongoing research for the development of new anti-cancer agents. This guide focuses on the primary research investigating catharanthine sulfate's effects on tubulin polymerization, cell cycle progression, and apoptosis induction.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism underlying the anti-mitotic activity of this compound is its interaction with tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are highly dynamic polymers crucial for the formation of the mitotic spindle, a cellular machine responsible for segregating chromosomes during cell division.

Catharanthine binds to tubulin, interfering with its polymerization into microtubules.[1] This disruption of microtubule dynamics has several downstream consequences:

-

Inhibition of Mitotic Spindle Formation: By preventing the proper assembly of microtubules, this compound inhibits the formation of a functional mitotic spindle.[3]

-

Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][3]

Quantitative Data: In Vitro Efficacy

The anti-proliferative and cytotoxic effects of catharanthine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for catharanthine. It is important to note that the specific salt form (e.g., sulfate) is not always explicitly stated in the literature; however, the sulfate salt is commonly used for improved aqueous solubility in such assays.

| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |

| HepG2 (Human Liver Carcinoma) | MTT Assay | 24 h | Not Reported | [4] |

| HepG2 (Human Liver Carcinoma) | MTT Assay | 48 h | ~150 µM | [4] |

| Cardiomyocytes | VOCC Inhibition | Not Specified | 220 µM | [5] |

| Vascular Smooth Muscle Cells | VOCC Inhibition | Not Specified | 8 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-mitotic activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the this compound).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Protocol:

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP (as an energy source), and a fluorescence reporter in a suitable buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9).[6]

-

Compound Addition: Add various concentrations of this compound to the reaction mixture. Include a positive control (e.g., nocodazole for inhibition) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by incubating the reaction plate at 37°C.

-

Measurement: Measure the increase in fluorescence (e.g., excitation at 360 nm, emission at 420 nm) or absorbance at 340 nm every minute for 60 minutes using a microplate reader.[6]

-

Data Analysis: Plot the fluorescence/absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of this compound on tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

-

Cell Treatment: Seed cells and treat them with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of anti-mitotic activity.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Visualizations

The anti-mitotic activity of this compound culminates in the activation of signaling pathways that lead to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing Anti-Mitotic Activity

The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-mitotic properties of this compound.

References

- 1. Pharmacological potential of bioactive compounds in Catharanthus roseus extract: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Vasodilatory and Antihypertensive Properties of Catharanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a prominent monoterpenoid indole alkaloid derived from Catharanthus roseus, is a well-known precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Beyond its significance in oncology, emerging evidence has illuminated the notable cardiovascular activities of catharanthine, specifically its vasodilatory and antihypertensive effects. This technical guide provides a comprehensive overview of the current understanding of these properties, detailing the underlying mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used for its evaluation. The primary mechanism mediating these effects is the blockade of voltage-operated L-type Ca²⁺ channels in vascular smooth muscle cells, leading to vasorelaxation and a subsequent reduction in blood pressure.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a rich source of over 130 terpenoid indole alkaloids, many of which possess significant pharmacological activities[1]. While the dimeric alkaloids vinblastine and vincristine are famed for their antineoplastic properties, the monomeric constituents, including catharanthine and ajmalicine, have also been investigated for various therapeutic applications, including antihypertensive effects[2][3][4]. Catharanthine's cardiovascular effects are primarily attributed to its ability to induce vasodilation, which directly contributes to its capacity to lower blood pressure[5][6]. This document synthesizes the available preclinical data to serve as a detailed resource for researchers exploring the therapeutic potential of catharanthine in cardiovascular disease.

Vasodilatory Properties of Catharanthine

The vasodilatory action of catharanthine has been demonstrated in vitro using isolated arterial preparations. The primary mechanism is an endothelium-independent relaxation of vascular smooth muscle.

Quantitative Data: In Vitro Vasorelaxation

Catharanthine has been shown to relax arterial rings pre-contracted with various agonists. Its potency is notably higher in smaller resistance arteries compared to larger conduit vessels, suggesting a primary site of action in the resistance vasculature[7].

| Vessel Type | Pre-contraction Agent | IC₅₀ (µM) | Reference |

| Rat Aortic Rings | Phenylephrine (PE) | 28 | [7] |

| Rat Aortic Rings | KCl | 34 | [7] |

| Small Mesenteric Artery (3rd order) | Phenylephrine (PE) | 3 | [7] |

| Small Mesenteric Artery (3rd order) | KCl | 6 | [7] |

Mechanism of Action: L-Type Ca²⁺ Channel Blockade

The vasorelaxant effect of catharanthine is primarily mediated by the inhibition of voltage-operated L-type Ca²⁺ channels (VOCCs) on vascular smooth muscle cells (VSMCs)[5][6]. This blockade prevents the influx of extracellular Ca²⁺, which is a critical step in the initiation and maintenance of smooth muscle contraction. Studies on isolated VSMCs have quantified this inhibitory activity.

| Cell Type | Channel Type | IC₅₀ (µM) | Reference |

| Vascular Smooth Muscle Cells (VSMCs) | L-type Ca²⁺ Channel (VOCC) | 8 | [5][6] |

| Cardiomyocytes | L-type Ca²⁺ Channel (VOCC) | 220 | [5][6] |

The significantly lower IC₅₀ value in VSMCs compared to cardiomyocytes indicates a degree of vascular selectivity, which is a desirable trait for a vasodilator agent[5][6]. Unlike many plant-derived vasodilators that act via the nitric oxide (NO)/cGMP pathway, the action of catharanthine appears to be independent of the endothelium[7][8].

Figure 1: Signaling pathway of Catharanthine-induced vasorelaxation.

Experimental Protocol: In Vitro Aortic Ring Vasodilation Assay

This protocol describes a standard method for assessing the vasorelaxant effects of a compound using isolated rat aortic rings.

-

Tissue Preparation:

-

Male Wistar or Sprague-Dawley rats (220-280 g) are euthanized via CO₂ inhalation or an overdose of anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.)[9].

-

The thoracic aorta is carefully excised and placed in a petri dish containing cold Krebs-Henseleit Buffer (KHB) (Composition in mM: NaCl 122, KCl 4.7, NaHCO₃ 15.5, KH₂PO₄ 1.2, MgCl₂ 1.2, CaCl₂ 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4)[5].

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 4-5 mm in length[5][6]. For endothelium-denuded experiments, the endothelium can be gently removed by rubbing the intimal surface with a cocktail stick[6].

-

-

Apparatus Setup:

-

Aortic rings are suspended between two L-shaped stainless-steel hooks in a 20-30 mL organ bath containing KHB[5].

-

The bath is maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂)[6][10].

-

The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension[6].

-

-

Experimental Procedure:

-

The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the KHB solution being replaced every 15-20 minutes[5][9].

-

After equilibration, the viability of the rings is tested by inducing a contraction with 70-80 mM KCl[5][9].

-

To check for endothelial integrity, the rings are pre-contracted with an α₁-adrenergic agonist like Phenylephrine (PE, 0.1-1 µM)[9][10]. Once a stable plateau is reached, Acetylcholine (ACh, 1-10 µM) is added. A relaxation of >80% indicates intact endothelium[9].

-

The rings are washed and allowed to return to baseline.

-

A stable contraction is induced again with PE or KCl.

-

Once the contraction is stable, Catharanthine is added to the bath in a cumulative concentration-dependent manner to obtain a concentration-response curve.

-

The relaxation is expressed as a percentage of the pre-contraction induced by PE or KCl.

-

Figure 2: Experimental workflow for the in vitro aortic ring assay.

Antihypertensive Properties of Catharanthine

Consistent with its vasodilatory effects, catharanthine demonstrates dose-dependent antihypertensive activity in vivo.

Quantitative Data: In Vivo Hemodynamic Effects

Intravenous administration of catharanthine to anesthetized rats results in a significant reduction in both blood pressure (BP) and heart rate (HR).

| Dose (mg/kg, IV) | Effect on Blood Pressure (BP) | Effect on Heart Rate (HR) | Duration of Effect | Reference |

| 0.5 - 5 | Rapid, transient reduction | Rapid, transient reduction | < 2 minutes | [5][6] |

| 10 - 20 | Sustained reduction | Sustained reduction | Sustained | [5][6] |

Experimental Protocol: In Vivo Blood Pressure Measurement

This protocol outlines a standard invasive method for the direct measurement of arterial blood pressure in anesthetized rats.

-

Animal Preparation:

-

Male rats (e.g., Spontaneously Hypertensive Rats or normotensive Wistar rats) are used[11]. The animals are often fasted overnight[12][13].

-

Anesthesia is induced with an intraperitoneal (i.p.) injection of a suitable agent, such as urethane (1200 mg/kg) or pentobarbital sodium (60 mg/kg)[12][13]. The depth of anesthesia is confirmed by the absence of pedal reflexes.

-

The animal is placed on a surgical table, and body temperature is maintained.

-

-

Surgical Procedure:

-

A tracheostomy may be performed to ensure a clear airway[12].

-

For drug administration, the jugular or femoral vein is isolated and cannulated with a saline-filled polyethylene catheter (e.g., PE-50 tubing)[12][13].

-

For blood pressure measurement, the carotid or femoral artery is isolated. Two ligatures are placed around the artery. A small incision is made, and a catheter filled with heparinized saline is inserted and secured[12].

-

-

Data Acquisition:

-

The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system (e.g., a student physiograph or a digital system like PowerLab)[10][12].

-

The system is allowed to stabilize for 10-20 minutes to obtain a baseline blood pressure and heart rate reading[12].

-

Catharanthine, dissolved in a suitable vehicle, is administered intravenously via the venous catheter.

-

Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously recorded to determine the magnitude and duration of the response.

-

Figure 3: Workflow for invasive blood pressure measurement in rats.

Conclusion and Future Directions

The available evidence strongly supports the vasodilatory and antihypertensive potential of catharanthine, mediated primarily through the blockade of L-type voltage-operated calcium channels in vascular smooth muscle. Its greater potency on resistance vessels highlights its potential as a therapeutic agent for hypertension.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of catharanthine following oral administration.

-

Long-term Efficacy and Safety: Conducting chronic dosing studies in hypertensive animal models to assess long-term efficacy, potential for tolerance, and comprehensive safety.

-

Structure-Activity Relationship (SAR): Synthesizing and evaluating catharanthine analogs to optimize potency, vascular selectivity, and pharmacokinetic properties.

-

Combination Therapy: Exploring the potential synergistic effects of catharanthine with other classes of antihypertensive drugs.

This comprehensive guide provides a solid foundation for scientists and researchers in the field of drug discovery to further explore and potentially harness the therapeutic benefits of catharanthine for the management of cardiovascular diseases.

References

- 1. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. reprocell.com [reprocell.com]

- 7. elifesciences.org [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. mdpi.com [mdpi.com]

- 12. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iworx.com [iworx.com]

Methodological & Application

Semi-synthesis of Vinblastine: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the semi-synthesis of the potent anti-cancer agent vinblastine from its naturally occurring precursors, catharanthine and vindoline, represents a critical area of study. This document provides detailed application notes and experimental protocols for the chemical coupling of these monomeric indole alkaloids, a key step in ensuring a stable supply of this vital chemotherapeutic agent.

The semi-synthesis of vinblastine is a more viable alternative to total synthesis or direct extraction from the Madagascar periwinkle (Catharanthus roseus), where it is found in very low concentrations. The process typically involves the coupling of catharanthine and vindoline to form an intermediate, which is then converted to vinblastine. Various methods have been developed to achieve this, with the iron(III)-mediated coupling being a prominent and efficient approach.

Data Presentation: A Comparative Overview of Semi-synthetic Methods

The efficiency of vinblastine semi-synthesis is highly dependent on the chosen methodology. The following table summarizes quantitative data from key published protocols, offering a comparative look at their efficacy.

| Method | Key Reagents | Intermediate | Product(s) and Yield(s) | Reference |

| Fe(III)-Promoted Coupling | FeCl₃, NaBH₄, air (O₂) | Iminium ion | Vinblastine (40-43%), Leurosidine (20-23%) | [1][2] |

| Modified Fe(III)-Promoted Coupling | Fe₂(SO₄)₃ | Anhydrovinblastine | Anhydrovinblastine (71%) | [1] |

| Singlet Oxygen-Mediated Coupling | H₂O₂, NaClO (to generate ¹O₂ in situ), NaBH₄ | Oxidized catharanthine | Vinblastine (up to 20% at pH 8.3) | [3][4] |

| Triarylaminium Radical Cation | Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) | Anhydrovinblastine | Anhydrovinblastine (85%) | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the semi-synthesis of vinblastine.

Protocol 1: One-Pot Fe(III)-Promoted Coupling and Oxidation to Vinblastine

This protocol, based on the work of Ishikawa et al. (2009), describes a direct, one-pot synthesis of vinblastine from catharanthine and vindoline.[6]

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

0.1 N Hydrochloric acid (HCl)

-

Air (oxygen source)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Coupling Reaction:

-

In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of 2,2,2-trifluoroethanol and aqueous 0.1 N HCl.[6]

-

Add 5 equivalents of FeCl₃ to the solution at room temperature (23 °C).[6]

-

Stir the mixture to allow for the formation of the intermediate iminium ion. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Reduction and Oxidation:

-

After the coupling reaction is deemed complete, introduce air (oxygen) into the reaction mixture.

-

Slowly add an excess of NaBH₄ to the stirred solution. This initiates both the reduction of the iminium ion to anhydrovinblastine and the subsequent oxidation of the C15'-C20' double bond.[1][6]

-

Continue stirring for approximately 30 minutes.[1]

-

-

Work-up and Purification:

-

Quench the reaction by the addition of a suitable quenching agent (e.g., acetone).

-

Adjust the pH of the solution to basic (pH 8-9) with an appropriate base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate vinblastine, leurosidine, and any unreacted starting materials.

-

Protocol 2: Singlet Oxygen-Mediated Synthesis of Vinblastine

This method utilizes singlet oxygen generated in situ for the initial oxidation of catharanthine, leading to the coupling with vindoline.[3][7]

Materials:

-

Catharanthine and Vindoline (as embonate complexes or isolated compounds)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium hypochlorite (NaClO, 10% aqueous solution)

-

Sodium borohydride (NaBH₄, 0.1% solution in methanol)

-

Dichloromethane

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Citric acid

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup:

-

Suspend the catharanthine and vindoline starting material in a biphasic system of dichloromethane and an acidic aqueous solution (e.g., 0.1 M HCl and 0.1 M citric acid).[8]

-

Cool the mixture to 0-5 °C using an ice bath.

-

-

Coupling and Reduction:

-

Simultaneously and slowly add 30% aqueous H₂O₂, 10% aqueous NaClO, and a 0.1% solution of NaBH₄ in methanol to the stirred mixture over a period of 3-5 hours.[3] The H₂O₂ and NaClO react to continuously generate singlet oxygen in situ, which oxidizes catharanthine.[3][7]

-

Monitor the pH of the reaction mixture. The pH will gradually increase. Samples can be taken at different pH values to determine the optimal conditions for vinblastine formation. A maximum yield of 20% has been reported at pH 8.3.[3][4]

-

-

Work-up and Analysis:

-

Once the reaction is complete, separate the organic layer.

-

Evaporate the organic solvent to dryness.

-

Dissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC to quantify the yield of vinblastine.

-

Further purification can be achieved using chromatographic techniques.

-

Visualizing the Process: Diagrams and Pathways

To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

Caption: Experimental workflow for the semi-synthesis of vinblastine.

Caption: Chemical transformation pathway from precursors to vinblastine.

References

- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.vtt.fi [cris.vtt.fi]

- 8. ijprajournal.com [ijprajournal.com]

Application Notes and Protocols for Microbial Biosynthesis of Catharanthine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the microbial biosynthesis of catharanthine, a crucial precursor to the anticancer drugs vinblastine and vincristine. The information is curated from recent advancements in the metabolic engineering of yeast, offering a promising alternative to traditional plant extraction methods.

Introduction

Catharanthine is a monoterpenoid indole alkaloid (MIA) naturally produced by the Madagascar periwinkle, Catharanthus roseus. Due to its complex structure, chemical synthesis is challenging, and extraction from the plant yields low quantities. Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, has emerged as a viable and scalable platform for the production of catharanthine. This document details the metabolic pathways, genetic engineering strategies, fermentation protocols, and analytical methods employed in this burgeoning field.

Quantitative Data Summary

The following table summarizes the reported quantitative data for catharanthine production in genetically engineered microbial hosts.

| Engineered Strain | Host Organism | Fermentation Method | Catharanthine Titer | Reference |

| Engineered S. cerevisiae | Saccharomyces cerevisiae | Shake Flask | 527.1 µg/L | [1][2] |

| Engineered P. pastoris | Pichia pastoris | Not Specified | 2.57 mg/L | [3] |

| Engineered S. cerevisiae | Saccharomyces cerevisiae | Fed-batch | 91.4 µg/L | [4][5] |

Metabolic Pathway and Engineering Strategies

The biosynthesis of catharanthine in yeast involves the heterologous expression of a multi-step enzymatic pathway from C. roseus. The pathway starts from the central metabolites geranyl pyrophosphate (GPP) and tryptophan.

Key Biosynthetic Genes for Catharanthine Production

The complete biosynthetic pathway to catharanthine from strictosidine aglycone involves the expression of several key enzymes from C. roseus:

-

Strictosidine β-D-glucosidase (SGD) : Converts strictosidine to strictosidine aglycone.

-

Geissoschizine Synthase (GS) : An enzyme that acts on strictosidine aglycone.

-

Geissoschizine Oxidase (GO) : Oxidizes geissoschizine.

-

Redox1 and Redox2 : Reductase enzymes in the pathway.

-

Stemmadenine Acetyltransferase (SAT) : Acetylates stemmadenine.

-

Precondylocarpine Acetate Synthase (PAS) : Synthesizes precondylocarpine acetate.

-

Dihydroprecondylocarpine Acetate Synthase (DPAS) : Acts on a precursor to form dihydroprecondylocarpine acetate.

-

Catharanthine Synthase (CS) : The terminal enzyme that produces catharanthine.

Metabolic Engineering Approaches

To enhance catharanthine production, several metabolic engineering strategies are employed:

-

Precursor Supply Enhancement : Overexpression of key genes in the upstream mevalonate (MVA) pathway to increase the pool of the terpenoid precursor GPP.

-

CRISPR/Cas9-mediated Gene Integration : Stable integration of the heterologous pathway genes into the yeast genome to ensure consistent expression.

-

Bottleneck Identification and Removal : Overexpression of rate-limiting enzymes in the catharanthine pathway, such as Geissoschizine Synthase (GS) and Dihydroprecondylocarpine Acetate Synthase (DPAS), has been shown to significantly increase titers.[1]

-

Cofactor Engineering : Ensuring a sufficient supply of cofactors like NADPH and acetyl-CoA, which are essential for the activity of pathway enzymes.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the microbial biosynthesis of catharanthine.

Protocol 1: Construction of Catharanthine-Producing S. cerevisiae

This protocol outlines the general steps for introducing the catharanthine biosynthetic pathway into S. cerevisiae using CRISPR/Cas9-mediated genome integration.

1. Plasmid Construction:

- Synthesize codon-optimized versions of the C. roseus genes for the catharanthine pathway.

- Clone each gene into a yeast expression vector under the control of a strong promoter (e.g., TEF1, PGK1).

- Construct guide RNA (gRNA) expression plasmids targeting specific integration sites in the yeast genome.

2. Yeast Transformation:

- Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

- Co-transform the yeast cells with the Cas9 expression plasmid, the gRNA plasmid(s), and the linear DNA fragments containing the biosynthetic gene expression cassettes flanked by homology arms for the target integration sites.

- Plate the transformed cells on selective synthetic defined (SD) medium lacking the appropriate nutrients to select for successful transformants.

3. Verification of Transformants:

- Perform colony PCR on the resulting colonies to verify the correct integration of the gene cassettes.

- Sequence the integration junctions to confirm scarless insertion.

Protocol 2: Shake Flask Fermentation for Catharanthine Production

This protocol is for small-scale production of catharanthine in shake flasks to screen engineered strains.

1. Media Preparation:

- YPD Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose.

- Synthetic Defined (SD) Medium: 6.7 g/L Yeast Nitrogen Base without amino acids, 20 g/L glucose, and the appropriate amino acid drop-out mix for plasmid selection.

2. Inoculum Preparation:

- Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium.

- Incubate at 30°C with shaking at 220 rpm for 16-18 hours.

3. Production Culture:

- Inoculate 50 mL of YPD medium in a 250 mL baffled shake flask with the overnight culture to an initial OD600 of 0.1.

- Incubate at 30°C with shaking at 220 rpm for 48-72 hours.

- If using inducible promoters (e.g., GAL), add the inducer (e.g., galactose) at the appropriate time point.

Protocol 3: Fed-Batch Fermentation for Enhanced Catharanthine Production

This protocol describes a fed-batch fermentation strategy to achieve higher cell densities and improved catharanthine titers.

1. Bioreactor Setup:

- Prepare a 1 L bioreactor with 500 mL of defined fermentation medium.

- Sterilize the bioreactor and medium.

2. Inoculum Development:

- Grow a pre-culture of the engineered yeast strain in selective SD medium.

- Use the pre-culture to inoculate a seed culture in YPD medium and grow to late exponential phase.

3. Fed-Batch Fermentation:

- Inoculate the bioreactor with the seed culture.

- Maintain the temperature at 30°C and pH at 5.0 (controlled with NH4OH).

- Maintain dissolved oxygen (DO) above 40% by controlling the agitation and aeration rate.

- After the initial batch phase (consumption of initial carbon source), initiate feeding of a concentrated feed medium.

- Feed Medium Example : A concentrated solution of glucose, yeast extract, and peptone.

- Feeding Strategy : A constant feed rate or a DO-stat strategy where the feed rate is adjusted to maintain a constant DO level.

- Continue the fermentation for 7-11 days.

Protocol 4: Extraction and Quantification of Catharanthine

This protocol details the extraction of catharanthine from the fermentation broth and its quantification using HPLC-MS.

1. Sample Preparation:

- Centrifuge 1 mL of the fermentation broth at 12,000 rpm for 2 minutes.

- To the supernatant, add an equal volume of ethyl acetate containing 0.1% formic acid.

- Vortex vigorously for 1 minute to extract the alkaloids into the organic phase.

- Centrifuge to separate the phases and collect the upper organic layer.

- Evaporate the ethyl acetate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a known volume of methanol for analysis.

2. HPLC-MS Analysis:

- HPLC System: A standard HPLC system coupled to a mass spectrometer.

- Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 10% B to 90% B over a specified time.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 254 nm and mass spectrometry in positive ion mode.

- Quantification: Use a standard curve of authentic catharanthine to quantify the concentration in the samples. Monitor the specific m/z transition for catharanthine (e.g., m/z 337.1 -> 144.15).[1]

Visualizations

Diagram 1: Catharanthine Biosynthetic Pathway in Engineered Yeast

References

Application Notes and Protocols for Fe(III)-Promoted Coupling of Catharanthine and Vindoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the iron(III)-promoted coupling of the indole alkaloids Catharanthine and Vindoline. This biomimetic approach offers a powerful and stereoselective method for the synthesis of Vinblastine and its analogues, crucial compounds in cancer chemotherapy. The protocols described herein are based on seminal work in the field, providing a reproducible methodology for obtaining these medicinally important molecules.

Introduction

The coupling of Catharanthine and Vindoline to form the dimeric alkaloid Vinblastine is a key step in its total synthesis and the generation of novel analogues for drug discovery. Traditional methods, such as the Polonovski-Potier reaction, often suffer from low diastereoselectivity and harsh reaction conditions. The Fe(III)-promoted coupling, however, provides a significant improvement, yielding the natural C16' diastereomer with high selectivity.[1][2][3] This method is believed to proceed through a radical cation-mediated mechanism, initiated by the oxidation of Catharanthine by the Fe(III) salt.[4][5][6] Subsequent fragmentation and diastereoselective coupling with Vindoline lead to the formation of an iminium ion intermediate, which can then be further manipulated to yield Vinblastine or its precursor, anhydrovinblastine.[4][5]

Experimental Protocols

Two primary protocols are presented: a one-pot synthesis of Vinblastine and the synthesis of the key intermediate, Anhydrovinblastine.

Protocol 1: One-Pot Synthesis of (+)-Vinblastine

This protocol details a one-pot, two-step procedure that couples Catharanthine and Vindoline, followed by an in-situ oxidation to directly afford Vinblastine.[7][8][9][10][11]

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Iron(III) oxalate hexahydrate (Fe₂(ox)₃·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

Hydrochloric acid (HCl), 0.1 N aqueous solution

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

-

Ice bath

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve Catharanthine (1.0 equiv) and Vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH). A common solvent ratio is 10:1 aqueous HCl to CF₃CH₂OH.[8]

-

Stir the solution at room temperature (23-25 °C).

-

Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

-

Stir the reaction mixture for 3 hours at room temperature under an inert atmosphere (e.g., Argon).[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

In-situ Oxidation:

-

In a separate flask, prepare a solution of Fe₂(ox)₃·6H₂O (10.0 equiv) in deionized water.[10]

-

Cool this solution to 0 °C in an ice bath and saturate it with air by bubbling air through the solution.

-

After the initial 3-hour coupling reaction, add the reaction mixture containing the intermediate iminium ion to the cold, air-saturated Fe₂(ox)₃ solution.[10]

-

Stir the resulting mixture at 0 °C.

-

Carefully add solid NaBH₄ (20-50 equiv) portion-wise to the reaction mixture over a period of 30 minutes.[10] Ensure the temperature remains at 0 °C.

-

Continue stirring at 0 °C for an additional 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH 8-9).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate Vinblastine and its isomers.

-

Protocol 2: Synthesis of Anhydrovinblastine

This protocol describes the synthesis of anhydrovinblastine, the direct precursor to Vinblastine, which is formed by the coupling of Catharanthine and Vindoline followed by a reductive work-up.[5]

Materials:

-

Catharanthine

-

Vindoline

-

Iron(III) chloride (FeCl₃)

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

Hydrochloric acid (HCl), 0.1 N aqueous solution

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve Catharanthine (1.0 equiv) and Vindoline (1.0 equiv) in a mixture of 0.1 N aqueous HCl and CF₃CH₂OH.

-

Stir the solution at room temperature (23-25 °C).

-

Add a solution of FeCl₃ (5.0 equiv) in deionized water to the reaction mixture.

-

Stir the reaction for 2-3 hours at room temperature under an inert atmosphere.

-

-

Reductive Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add solid NaBH₄ portion-wise to the reaction mixture until the reaction is complete (as monitored by TLC or LC-MS).

-

Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield anhydrovinblastine.

-

Data Presentation

The following tables summarize the quantitative data for the Fe(III)-promoted coupling of Catharanthine and Vindoline.

Table 1: Product Yields for the One-Pot Synthesis of Vinblastine

| Product | Yield (%) | Stereochemistry at C16' | Stereochemistry at C20' | Reference(s) |

| Vinblastine | 40-43 | Natural | Natural | [4][5][10][12] |

| Leurosidine | 20-23 | Natural | Isomeric | [4][5][10][12] |

| Anhydrovinblastine | ~10 | Natural | - | [5] |

| Total Coupled Products | ~80 | [4][5] |

Table 2: Yield for the Synthesis of Anhydrovinblastine

| Product | Yield (%) | Stereochemistry at C16' | Reference(s) |

| Anhydrovinblastine | up to 90 | Natural | [1][3][5] |

Visualizations

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the Fe(III)-promoted coupling of Catharanthine and Vindoline.

References

- 1. New Insights into the Mechanism and an Expanded Scope of the Fe(III)-mediated Vinblastine Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catharanthine C16 substituent effects on the biomimetic coupling with vindoline: preparation and evaluation of a key series of vinblastine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triarylaminium Radical Cation Promoted Coupling of Catharanthine with Vindoline: Diastereospecific Synthesis of Anhydrovinblastine and Reaction Scope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The radical cation mediated cleavage of catharanthine leading to the vinblastine type alkaloids: implications for total synthesis and drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Vinblastine Synthesis from Catharanthine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the semi-synthesis of vinblastine from catharanthine and vindoline. Our aim is to help you improve your experimental yield and overcome common challenges in this critical process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coupling catharanthine and vindoline to synthesize vinblastine?

A1: The two main approaches for the semi-synthesis of vinblastine are:

-

Iron(III)-Mediated Coupling: This is a widely used method that employs an iron(III) salt, such as ferric chloride (FeCl₃), to promote the coupling of catharanthine and vindoline to form an anhydrovinblastine intermediate.[1][2] This intermediate is then oxidized to produce vinblastine. A one-pot variation of this method directly converts the precursors to vinblastine by subsequent addition of an oxidizing agent and a reducing agent like sodium borohydride (NaBH₄) in the presence of air.[1][2][3][4]

-

Singlet Oxygen-Mediated Coupling: This method involves the oxidation of catharanthine by singlet oxygen (¹O₂), which can be generated in situ from hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO).[5] The oxidized catharanthine then couples with vindoline, followed by a reduction step using NaBH₄ to yield vinblastine.[5]

Q2: What is a typical yield for vinblastine synthesis, and what factors influence it?

A2: Vinblastine yields can vary significantly depending on the chosen method and reaction conditions.

-

Iron(III)-Mediated Coupling: Yields can range from 40-43% for vinblastine, with the formation of its isomer leurosidine at around 20-23%.[1][2][4] The total yield of coupled products can be as high as 80%.[1][2][4]

-

Singlet Oxygen-Mediated Coupling: Reported yields are around 20% based on the initial amount of catharanthine.[5]

Key factors influencing the yield include:

-

pH: The pH of the reaction mixture is critical. For the singlet oxygen method, a pH of 8.3 has been shown to provide the maximum yield.[5]

-

Reaction Temperature: Lower temperatures (-78°C) can improve the diastereoselectivity of the coupling reaction, favoring the formation of the desired vinblastine isomer over its C16' epimer.[1][2]

-

Reagent Concentration: The concentration of coupling agents (e.g., FeCl₃) and reducing agents (e.g., NaBH₄) must be carefully optimized.[1][2]

-

Solvent System: The use of co-solvents like trifluoroethanol (CF₃CH₂OH) with aqueous HCl can improve the solubility of reactants and enhance the yield of the initial coupling product, anhydrovinblastine.[2]

-

Presence of Organic Bases: The addition of organic bases like lutidine or DBU has been observed to slightly improve the yield of vinblastine in the iron(III)-mediated oxidation step.[1][2]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Vinblastine Yield | Suboptimal pH. | Optimize the pH of the reaction mixture. For the singlet oxygen method, a pH of 8.3 is recommended.[5] |

| Incorrect reaction temperature. | For the initial coupling step, especially in methods prone to isomerization, consider lowering the reaction temperature to -78°C to improve diastereoselectivity.[1][2] | |

| Inefficient reactant solubility. | Use a co-solvent system, such as trifluoroethanol (CF₃CH₂OH) with aqueous 0.1 N HCl, to improve the solubility of catharanthine and vindoline.[2] | |

| Incomplete reduction of the iminium ion intermediate. | Ensure an excess of the reducing agent (e.g., NaBH₄) is used in the final reduction step.[5] | |

| High Leurosidine (C20' isomer) Formation | Non-selective oxidation of the anhydrovinblastine intermediate. | While difficult to eliminate completely, careful control of the oxidation conditions (reagent concentration, temperature) is crucial. The use of certain iron(III) complexes and controlled aeration can influence the ratio of vinblastine to leurosidine.[1] |

| Substrate-controlled diastereoselectivity. | The inherent stereochemistry of the reactants influences the facial selectivity of the oxidation. Further research into directing groups or alternative oxidation methods may be required for significant improvements. | |

| Formation of anhydrovinblastine as the major product | Incomplete oxidation of the C15'-C20' double bond. | Ensure the oxidation step is carried out efficiently. In the one-pot Fe(III) method, this involves the addition of the reaction mixture to a second Fe(III) solution saturated with air before the NaBH₄ addition.[1][2] |

| Insufficient oxidizing agent. | Verify the concentration and reactivity of your oxidizing agent (e.g., air, ¹O₂ source). | |

| Reaction fails to proceed | Degradation of starting materials. | Ensure the purity and stability of catharanthine and vindoline. Store them under appropriate conditions (cool, dry, and protected from light). |

| Inactive reagents. | Use fresh, high-quality reagents, especially the iron(III) salts and NaBH₄. | |

| Presence of an electron-donating group at C16 of catharanthine. | The presence of an electron-withdrawing substituent at the C16 position of catharanthine is important for the Fe(III)-promoted coupling reaction to proceed efficiently.[6] |

Quantitative Data Summary

Table 1: Comparison of Vinblastine Synthesis Yields

| Method | Key Reagents | Vinblastine Yield (%) | Leurosidine Yield (%) | Anhydrovinblastine Yield (%) | Total Coupled Product Yield (%) | Reference(s) |

| One-Pot Fe(III)-Promoted Coupling and Oxidation | FeCl₃, Fe₂(ox)₃, NaBH₄, air | 40 - 43 | 20 - 23 | ~10 | >80 | [1][2][4] |

| Singlet Oxygen-Mediated Coupling | H₂O₂, NaClO, NaBH₄ | ~20 | Not Reported | Not Reported | Not Reported | [5] |

Table 2: Effect of pH on Vinblastine Yield (Singlet Oxygen Method)

| pH | Vinblastine Yield (%) | Reference(s) |

| 4.5 | < 5 | [5] |

| 6.0 | ~10 | [5] |

| 7.3 | ~15 | [5] |

| 8.3 | ~20 | [5] |

| 9.5 | < 15 | [5] |

Experimental Protocols

Protocol 1: One-Pot Fe(III)-Promoted Coupling and Oxidation of Catharanthine and Vindoline

This protocol is adapted from the procedure described by Boger et al.[1][2]

Materials:

-

Catharanthine

-

Vindoline

-

Ferric chloride (FeCl₃)

-

Ferric oxalate (Fe₂(ox)₃) or an alternative soluble Fe(III) source

-

Sodium borohydride (NaBH₄)

-

Trifluoroethanol (CF₃CH₂OH)

-

Hydrochloric acid (HCl), 0.1 N

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask under an inert atmosphere, dissolve catharanthine and vindoline in a mixture of 0.1 N aqueous HCl and trifluoroethanol (CF₃CH₂OH).

-

Add a solution of ferric chloride (FeCl₃, 5 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Oxidation and Reduction:

-

In a separate flask, prepare a solution of a soluble Fe(III) salt (e.g., ferric oxalate, Fe₂(ox)₃, 10 equivalents) and cool it to 0°C.

-

Saturate the Fe(III) solution with air by bubbling air through it.

-

After the initial coupling reaction is complete, add the reaction mixture containing the intermediate iminium ion to the cooled, aerated Fe(III) solution.

-

Subsequently, add sodium borohydride (NaBH₄, 20 equivalents) to the mixture. This initiates both the reduction of the iminium ion and the selective oxidation of the Δ¹⁵’²⁰’-double bond.

-

-

Work-up and Purification:

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate vinblastine, leurosidine, and any remaining anhydrovinblastine.

-

Protocol 2: Singlet Oxygen-Mediated Synthesis of Vinblastine

This protocol is based on the method described by Abdelkafy et al.[5]

Materials:

-

Catharanthine and Vindoline (as embonate complexes or free bases)

-

Hydrogen peroxide (H₂O₂)

-

Sodium hypochlorite (NaClO)

-

Sodium borohydride (NaBH₄)

-

Aqueous acidic medium (e.g., dilute HCl)

-

pH meter and reagents for pH adjustment (e.g., NaOH)

Procedure:

-

Reaction Setup:

-

Suspend the catharanthine and vindoline starting materials in an aqueous acidic medium.

-

Adjust the pH of the mixture. The optimal pH for this reaction is 8.3.

-

-

In Situ Generation of Singlet Oxygen and Coupling:

-

Continuously and simultaneously add solutions of hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO) to the reaction mixture to generate singlet oxygen in situ. This will oxidize catharanthine, which then couples with vindoline.

-

-

Reduction:

-

After the coupling reaction has proceeded for a sufficient time (requires optimization), add an excess of sodium borohydride (NaBH₄) to reduce the intermediate species and yield vinblastine.

-

-

Work-up and Analysis:

-

Extract the reaction mixture with an appropriate organic solvent.

-

Analyze the organic extract for the presence and quantity of vinblastine using techniques such as direct-injection electrospray ionization mass spectrometry (ESI-MS) or HPLC.

-

Visualizations

Caption: Simplified workflow for the semi-synthesis of vinblastine from catharanthine and vindoline.

Caption: A logical troubleshooting workflow for addressing low vinblastine yield.

References

- 1. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct coupling of catharanthine and vindoline to provide vinblastine: total synthesis of (+)- and ent-(-)-vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Catharanthine C16 substituent effects on the biomimetic coupling with vindoline: preparation and evaluation of a key series of vinblastine analogues - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming low yields in the extraction of Catharanthine from natural sources.

Welcome to the technical support center for overcoming low yields in the extraction of Catharanthine from Catharanthus roseus. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low catharanthine yields from Catharanthus roseus?

A1: Low yields of catharanthine, a crucial precursor for anti-cancer drugs like vinblastine and vincristine, are a significant challenge. The primary reasons include:

-

Low natural abundance: Catharanthine is present in very small quantities in the plant, often around 0.0005% of the dry leaf weight[1].

-

Spatial separation of precursors: In the plant, the precursors to the final dimeric alkaloids, catharanthine and vindoline, are synthesized and stored in different cell types, limiting their natural combination[2].

-

Suboptimal extraction methods: The efficiency of extraction is highly dependent on the chosen method and parameters, and non-optimized protocols can lead to significant losses.

-

Post-harvest degradation: Improper handling and storage of plant material can lead to enzymatic degradation of the target alkaloids.

Q2: Which part of the Catharanthus roseus plant has the highest concentration of catharanthine?

A2: The leaves of Catharanthus roseus are the primary source for catharanthine extraction[1][2]. While other parts of the plant, such as stems and roots, also contain alkaloids, the leaves generally have the highest concentration of both catharanthine and its coupling partner, vindoline.

Q3: How can I increase the production of catharanthine in the plant material itself before extraction?

A3: Several biotechnological and agronomic strategies can be employed to enhance the biosynthesis of catharanthine in Catharanthus roseus:

-

Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, can significantly boost alkaloid production. Effective elicitors include methyl jasmonate, salicylic acid, and chitooligosaccharides[3][4][5]. For instance, foliar application of 0.1 μg/mL 3 kDa chitooligosaccharides has been shown to increase catharanthine content by over 140%[4].

-

In Vitro Cultures: Plant tissue culture techniques, such as cell suspension and hairy root cultures, offer a controlled environment for producing catharanthine[1][6]. These methods allow for the optimization of growth media and conditions to maximize alkaloid accumulation[2][7].

-

Metabolic Engineering: Genetic modification of the terpenoid indole alkaloid (TIA) biosynthetic pathway is a promising approach to increase the flux towards catharanthine production[8][9][10]. This can involve overexpressing key enzymes or transcription factors in the pathway.

-

Controlled Environmental Conditions: Growing plants under specific lighting conditions, such as red light, can enhance the production of vindoline and catharanthine[11][12].

Troubleshooting Guide

Problem 1: Low extraction efficiency using conventional solvent extraction.

-

Question: My catharanthine yield is consistently low using a standard methanol or ethanol extraction. What parameters can I adjust to improve this?

-

Answer and Solutions:

-

Optimize Solvent Composition: While ethanol is a common solvent, its concentration is critical. Studies have shown that 80% ethanol can provide high extraction yields for vinca alkaloids[13]. For supercritical fluid extraction (SFE), using methanol as a modifier at concentrations around 6.6 vol% has been effective[14].

-

Adjust pH: The pH of the extraction medium is a crucial factor. An acidic pH generally enhances the solubility and stability of alkaloids. Extraction with an aqueous acidic solution (e.g., 0.1 M HCl) has been shown to be effective[15][16][17]. The optimal pH for the final extraction step may vary, with some studies indicating better yields at a slightly alkaline pH of around 8.3[15][18][19].

-

Increase Temperature: For some methods, increasing the extraction temperature can improve efficiency. However, this must be balanced with the potential for thermal degradation of the alkaloids. For SFE, temperatures around 80°C have been used successfully[14].

-

Modify Particle Size: The surface area of the plant material plays a significant role in extraction efficiency. Grinding the dried leaves to a smaller particle size (e.g., 60-mesh) can increase the contact between the solvent and the plant material, leading to higher yields[13].

-

Consider Advanced Extraction Techniques: If optimizing your current method doesn't suffice, consider switching to more advanced techniques that have demonstrated higher efficiencies, such as Supercritical Fluid Extraction (SFE), Negative-Pressure Cavitation Extraction (NPCE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE)[13][14][20].

-

Problem 2: Difficulty in separating catharanthine from other alkaloids and plant matrix components.

-

Question: My extract contains a complex mixture of compounds, and I am struggling to isolate pure catharanthine. What purification strategies are recommended?

-

Answer and Solutions:

-

Acid-Base Partitioning: A common and effective initial purification step is acid-base partitioning. The crude extract can be dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This solution can then be washed with a non-polar organic solvent to remove non-alkaloidal impurities. Subsequently, basifying the aqueous layer will deprotonate the alkaloids, allowing them to be extracted into a fresh non-polar organic solvent, thus separating them from polar impurities.

-

Precipitation: It is possible to selectively precipitate alkaloids from the acidic extract. For instance, treating the extract with an alkaline solution of embonic acid can precipitate catharanthine and vindoline as embonate complexes, which can then be used for further synthesis or purification[15][16][17].

-

Chromatography: For high-purity isolation, chromatographic techniques are indispensable.

-

Thin Layer Chromatography (TLC): TLC can be used for initial separation and to identify the fractions containing catharanthine[21].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the quantification and purification of catharanthine. A reversed-phase C18 column is commonly used for this purpose[13][22].

-

-

Data Presentation

Table 1: Comparison of Different Catharanthine Extraction Methods and Yields

| Extraction Method | Plant Material | Solvent/Conditions | Catharanthine Yield (mg/g DW) | Reference |

| Negative-Pressure Cavitation Extraction (NPCE) | Leaves | 80% Ethanol, -0.075 MPa, 30 min, 3 cycles | 0.2843 | [13] |

| Supercritical Fluid Extraction (SFE) | Leaves | CO2 with 6.6 vol% Methanol, 250 bar, 80°C, 40 min | Not explicitly quantified for catharanthine alone, but achieved 100% recovery | [14] |

| Maceration | Leaves | 80% Ethanol | Lower than NPCE, HRE, and USE | [13] |

| Heating Reflux Extraction (HRE) | Leaves | 80% Ethanol | Lower than NPCE and USE | [13] |

| Ultrasonic Extraction (USE) | Leaves | 80% Ethanol | Comparable to NPCE | [13] |

Table 2: Effect of Elicitors on Catharanthine Production in C. roseus

| Elicitor | Plant System | Treatment | Catharanthine Yield Increase | Reference |

| Chitooligosaccharides | Whole Plant (Leaves) | 0.1 µg/mL 3 kDa, foliar spray | 141.54% | [4] |

| Malate and Sodium Alginate | Cell Cultures | Combined treatment | 26 mg/L | [23] |

| Tetramethylammonium Bromide and Aspergillus niger mycelial homogenate | Cell Cultures | Combined treatment | 17 mg/L | [23] |

| Methyl Jasmonate | Hairy Roots | Not specified | Elicited accumulation | [3] |

Experimental Protocols

Protocol 1: Negative-Pressure Cavitation Extraction (NPCE) of Catharanthine

This protocol is based on a method shown to have high extraction efficiency[13].

Materials:

-

Dried Catharanthus roseus leaves

-

80% Ethanol

-

Grinder/Mill

-

Negative-pressure cavitation extraction apparatus

-

Filtration system (e.g., Whatman filter paper)

-

Rotary evaporator

Methodology:

-

Sample Preparation: Grind the dried leaves of C. roseus to a fine powder (approximately 60-mesh particle size).

-

Extraction:

-

Place the powdered leaf material in the extraction vessel.

-

Add 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

-

Apply a negative pressure of -0.075 MPa.

-

Conduct the extraction for 30 minutes.

-

-

Repeat Extraction: Perform a total of three extraction cycles with fresh solvent each time to maximize the yield.

-

Filtration and Concentration:

-

Combine the extracts from the three cycles.

-

Filter the combined extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

-

-

Quantification: Analyze the catharanthine content in the crude extract using a validated HPLC method.

Protocol 2: Elicitation of Catharanthine Production in C. roseus using Chitooligosaccharides

This protocol is adapted from a study demonstrating a significant increase in catharanthine accumulation[4].

Materials:

-

Catharanthus roseus plants

-

Chitooligosaccharides (3 kDa molecular weight)

-

Distilled water

-

Spray bottle

Methodology:

-

Elicitor Preparation: Prepare a 0.1 µg/mL solution of 3 kDa chitooligosaccharides in distilled water.

-

Foliar Application:

-

During the growth period of the C. roseus plants, evenly spray the leaves with the chitooligosaccharide solution until the leaf surfaces are thoroughly wetted.

-

Use distilled water as a control treatment on a separate group of plants.

-

-

Incubation: Continue to grow the plants under their normal conditions.

-

Harvesting: Harvest the leaves at the desired time point after elicitation (e.g., after several days or weeks, as optimized for your specific conditions).

-

Extraction and Analysis: Dry the harvested leaves and proceed with an optimized extraction protocol (such as Protocol 1) to extract and quantify the catharanthine content.

Visualizations

Caption: General workflow for the extraction and purification of catharanthine.

Caption: Simplified signaling pathway for elicitor-induced catharanthine production.

References

- 1. ijsr.net [ijsr.net]

- 2. Indole Alkaloids from Catharanthus roseus: Bioproduction and Their Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaji.net [oaji.net]

- 4. Enhancement of Vindoline and Catharanthine Accumulation, Antioxidant Enzymes Activities, and Gene Expression Levels in Catharanthus roseus Leaves by Chitooligosaccharides Elicitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 61.8.75.226 [61.8.75.226]

- 7. openaccesspub.org [openaccesspub.org]

- 8. researchgate.net [researchgate.net]

- 9. jipb.net [jipb.net]

- 10. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 11. Enhancement of vindoline and catharanthine production in Catharanthus roseus by LED light and plasma activated water | PLOS One [journals.plos.org]

- 12. Enhancement of vindoline and catharanthine production in Catharanthus roseus by LED light and plasma activated water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. cris.vtt.fi [cris.vtt.fi]

- 18. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - Art Boulevard [artboulevard.org]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Enhanced catharanthine production in catharanthus roseus cell cultures by combined elicitor treatment in shake flasks and bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Catharanthine and its related alkaloids from Catharanthus roseus.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Poor Peak Resolution or Co-elution of Alkaloids

Question: I am observing poor separation between Catharanthine and other alkaloids like Vindoline, Vinblastine, and Vincristine. What are the common causes and how can I improve the resolution?

Answer: Poor peak resolution is a frequent challenge in the analysis of Catharanthus alkaloids due to their structural similarities. The primary factors to investigate are the mobile phase composition, stationary phase, and flow rate.

Troubleshooting Steps:

-

Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation. Adjusting the organic modifier concentration, buffer type, and pH can significantly impact selectivity.

-